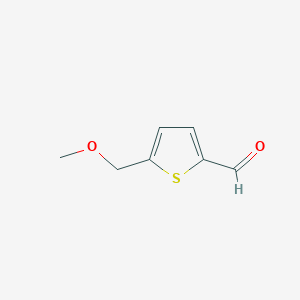

![molecular formula C23H21N3O3S2 B3017056 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1252904-22-5](/img/structure/B3017056.png)

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

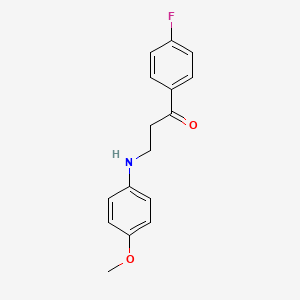

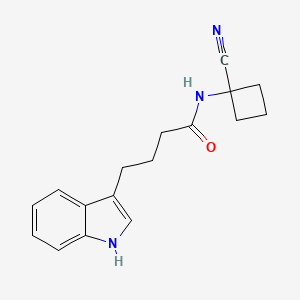

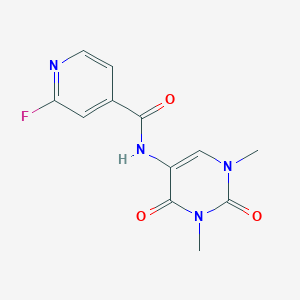

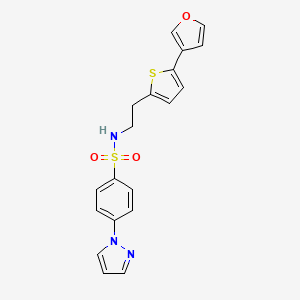

The compound "2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. The molecule includes a thieno[3,2-d]pyrimidin core, which is a heterocyclic compound, and is functionalized with benzyl and acetamide groups. This structure suggests that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with key intermediates such as methyl 3-methoxy-5-methylbenzoate. For instance, in the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, a five-step process was used to attach different aryloxy groups to the pyrimidine ring . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving cyclocondensation reactions and the use of thiourea, as seen in the synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of related acetamide derivatives shows that these compounds can have varied conformations. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and an interplanar angle between the amide groups, which is crucial for their biological activity . Similarly, the compound may also exhibit a specific conformation that could be important for its function.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of different functional groups. For instance, the introduction of a methoxy(methyl)amino group can lead to positional/thermal disorder, affecting the molecule's hydrogen bonding capabilities . The thieno[3,2-d]pyrimidin core in the compound of interest may also engage in various chemical reactions, potentially including interactions with biological targets or forming intramolecular hydrogen bonds that stabilize its conformation, as observed in other 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are often characterized by their hydrogen bonding patterns and molecular conformations. The presence of N-H...O and C-H...O hydrogen bonds, as well as planar hydrophilic and hydrophobic areas, can significantly influence the solubility, stability, and overall reactivity of these compounds . The compound likely shares similar properties, which could be pivotal in its potential as an anticonvulsant or anticancer agent, as seen in related compounds .

Scientific Research Applications

Structural Analysis and Crystallography

Crystallographic studies have been conducted on compounds within the thieno[3,2-d]pyrimidine family, revealing detailed insights into their molecular conformation and intramolecular interactions. These studies have shown that compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides demonstrate a folded conformation around the methylene C atom of the thioacetamide bridge. This folding results in a specific spatial arrangement where the pyrimidine ring is inclined to the benzene ring at various angles, facilitating intramolecular N—H⋯N hydrogen bonding to stabilize the structure (Subasri et al., 2016).

Synthesis and Antitumor Activity

Several studies have focused on synthesizing novel derivatives of thieno[3,2-d]pyrimidine, exploring their potential antitumor activities. For example, a range of thieno[3,2-d]pyrimidine derivatives has been synthesized and evaluated for their anticancer efficacy. These compounds have demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. The compounds exhibited growth inhibition properties, with some being nearly as active as the standard drug doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Research into thieno[3,2-d]pyrimidine derivatives has also revealed their antimicrobial potential. A study on novel thienopyrimidine linked rhodanine derivatives showed that some compounds possess significant antibacterial potency against strains such as E. coli and B. subtilis, as well as antifungal potency against A. flavus and C. albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics (Kerru et al., 2019).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-15-8-9-19(29-2)18(12-15)24-20(27)14-31-23-25-17-10-11-30-21(17)22(28)26(23)13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFWLNJNTHBCOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)

![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3016983.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)

![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)